Sevikar
Description
Conceptual Foundations of Polypharmacy and Rational Drug Combination Design
Polypharmacy, the use of multiple medications by a patient, is common in managing complex or chronic conditions. While necessary, it can lead to challenges in adherence and potential drug interactions. Rational drug combination design is a systematic approach to selecting and combining drugs based on understanding biological mechanisms and molecular structures to achieve enhanced therapeutic effects and minimize potential negative interactions. researchgate.netfiveable.meparssilico.comstudysmarter.co.uk
For FDCs like Sevikar, the rationale for combining olmesartan (B1677269) medoxomil and amlodipine (B1666008) lies in their complementary mechanisms of action in lowering blood pressure. nps.org.au Olmesartan, as an ARB, blocks the effects of angiotensin II, a substance that causes blood vessels to tighten. wikipedia.orgnps.org.aumims.com Amlodipine, a CCB, reduces the movement of calcium into the cells of the heart and blood vessels, leading to relaxation of blood vessels and increased blood and oxygen supply to the heart. nps.org.auscribd.commims.com By targeting different pathways involved in blood pressure regulation, the combination aims to provide a more pronounced antihypertensive effect than either agent alone. researchgate.netwjarr.com This synergistic or additive effect is a core principle of rational drug combination design. longdom.orgmdpi.comvajiramandravi.com
Advantages and Challenges of Fixed-Dose Formulations in Therapeutic Strategies
FDCs offer several potential advantages in therapeutic strategies. A primary benefit is improved patient compliance and adherence due to a simplified dosing schedule and reduced pill burden, particularly important for long-term management of chronic conditions. met.edulongdom.orgmdpi.cominnoglidepharma.comvajiramandravi.com Fewer pills can also lead to fewer opportunities for medication errors. longdom.org Additionally, combining drugs with complementary actions can lead to enhanced therapeutic effectiveness and potentially better disease management and control. longdom.orginnoglidepharma.comvajiramandravi.com In some cases, FDCs may also be more cost-effective due to lower production, packaging, and distribution costs. longdom.orginnoglidepharma.comnih.gov For infectious diseases, FDCs can help reduce the risk of drug resistance by targeting pathogens from multiple angles. longdom.orgmdpi.com
However, FDCs also present challenges. One significant challenge is the potential difficulty in identifying the specific active ingredient responsible if an adverse reaction occurs. met.edunps.org.au This can sometimes be mitigated by initiating treatment with individual components before switching to an FDC. met.edunps.org.au Another challenge is the limitation in dose flexibility, as the ratio of the active ingredients is fixed. met.edunih.govnps.org.au This can make it difficult to titrate the dose of individual components based on a patient's specific needs. met.edunih.govnps.org.au Regulatory hurdles and the potential for irrational combinations that lack therapeutic justification or expose patients to unnecessary risks are also concerns associated with FDCs. met.edulongdom.orgvajiramandravi.comraps.org
Interdisciplinary Approaches to Combination Drug Development
The development of combination drugs, including FDCs like this compound, necessitates a highly integrated interdisciplinary approach. This involves expertise from various scientific disciplines throughout the research, development, and manufacturing process. Key areas include pharmacology, medicinal chemistry, pharmaceutics, clinical science, and regulatory affairs. ssp.eeaacrjournals.orgresearchgate.netnih.govtandfonline.com
Research findings, such as those from studies evaluating the olmesartan/amlodipine combination, demonstrate the outcomes of this interdisciplinary effort. Clinical trials have investigated the efficacy of this FDC in reducing blood pressure, often comparing it to monotherapy with the individual components. researchgate.netwjarr.compbs.gov.audovepress.com These studies contribute to the evidence base supporting the use of such combinations in clinical practice. researchgate.netwjarr.comnih.govdovepress.com
Table 1: Efficacy Findings from Studies on Olmesartan/Amlodipine Combination
| Study Type | Patient Population | Key Finding (Blood Pressure Reduction) | Source |
| Randomized, double-blind, placebo-controlled | Hypertensive patients inadequately controlled on olmesartan monotherapy | Addition of amlodipine (5 mg and 10 mg) resulted in statistically significant additional reduction in mean sitting DBP compared to placebo. | pbs.gov.au |
| Observational Study (Clinical Practice) | Hypertensive patients in primary care | Significant reduction in mean systolic and diastolic BP over 12-18 weeks. | dovepress.com |
| Multicenter, non-comparative study | Hypertensive patients in Bangladesh | Significant reductions in systolic and diastolic blood pressures over 12 weeks. | wjarr.com |
| COACH study (Randomized, double-blind, placebo-controlled) | Hypertensive patients | Significantly greater efficacy in reducing systolic and diastolic BP after 8 weeks compared to monotherapy. | researchgate.netwjarr.com |
Note: This table presents summarized findings related to efficacy and does not include data on safety or adverse effects.
The development and utilization of FDCs like this compound exemplify the principles of rational drug design and the advantages and challenges inherent in combining multiple active pharmaceutical ingredients into a single dosage form. The success of such therapies relies heavily on robust interdisciplinary collaboration throughout the entire lifecycle of the drug product.
Properties
CAS No. |
1188913-21-4 |
|---|---|
Molecular Formula |
C44H51ClN8O8 |
Molecular Weight |
855.4 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C24H26N6O3.C20H25ClN2O5/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29);5-8,17,23H,4,9-11,22H2,1-3H3 |
InChI Key |
MLDQOPPBWWGIKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN |
Origin of Product |
United States |
Olmesartan Medoxomil: Pharmacological Profile As an Angiotensin Ii Receptor Blocker
Classification and Receptor Selectivity of Olmesartan (B1677269) Medoxomil
Olmesartan medoxomil is classified as a non-peptide angiotensin II receptor antagonist. nih.govcaymanchem.com It belongs to the sartans family of drugs. drugbank.comnih.gov Its pharmacological activity is mediated by its active metabolite, olmesartan. Olmesartan demonstrates high selectivity for the angiotensin II type 1 (AT1) receptor. drugbank.comnih.govnih.gov Research indicates that olmesartan has a significantly greater affinity for the AT1 receptor compared to the AT2 receptor, with selectivity reported to be more than 12,000-fold or even 100,000 times greater. nih.govhres.caresearchgate.nettga.gov.aurxlist.com The AT1 receptor is the primary mediator of the various physiological effects of angiotensin II, including vasoconstriction, aldosterone (B195564) release, and sodium reabsorption. drugbank.comnih.govhres.ca The AT2 receptor, while present in many tissues, is not currently understood to be significantly involved in cardiovascular homeostasis. hres.carxlist.com
Molecular Mechanism of Action: Angiotensin II Type 1 (AT1) Receptor Antagonism
The fundamental mechanism by which olmesartan medoxomil exerts its effects is through the antagonism of the AT1 receptor. Upon administration, the prodrug olmesartan medoxomil is converted to its active form, olmesartan. hres.capfizer.compatsnap.com Olmesartan then competitively blocks the binding of angiotensin II to the AT1 receptors located on various tissues, including vascular smooth muscle and the adrenal gland. nih.govnih.govpfizer.compatsnap.com This blockade prevents angiotensin II from triggering its downstream effects, which include vasoconstriction, the synthesis and release of aldosterone, cardiac stimulation, and renal reabsorption of sodium. drugbank.comnih.govhres.capfizer.com By blocking these actions, olmesartan leads to vasodilation and reduced sodium and water retention, contributing to a decrease in blood pressure. nih.govpatsnap.com Unlike ACE inhibitors, which block the formation of angiotensin II, ARBs like olmesartan block the effects of angiotensin II regardless of its synthesis pathway. drugbank.comhres.ca
Binding Kinetics and Dissociation Characteristics at AT1 Receptors
Olmesartan is characterized as a competitive antagonist with high affinity for the AT1 receptor. nih.govnih.govmims.com Studies have shown that olmesartan exhibits slow dissociation from the AT1 receptor. nih.govtandfonline.comnih.govpsu.edu This slow dissociation contributes to a long-lasting blockade of angiotensin II-mediated effects. nih.govnih.gov The interaction of olmesartan with the AT1 receptor is thought to involve a two-step mechanism, starting with a loose binding followed by the formation of a tighter, potentially insurmountable binding complex. tandfonline.com This insurmountable inhibition has been proposed to contribute to its sustained clinical action. psu.edu The high affinity and slow dissociation kinetics of olmesartan may be related to its molecular structure, particularly the carboxyl group within its imidazole (B134444) core. nih.govpsu.edu
Regulation of Renin-Angiotensin-Aldosterone System Components
By blocking the AT1 receptor, olmesartan disrupts the negative feedback loop within the RAAS. The inhibition of angiotensin II's effects on the AT1 receptor leads to increased plasma concentrations of angiotensin I and angiotensin II, as well as elevated plasma renin activity. drugbank.comhres.camims.comhres.ca Despite the increase in circulating angiotensin II, the AT1 receptor blockade by olmesartan prevents these elevated levels from exerting their hypertensive effects. hres.carxlist.com While olmesartan significantly impacts angiotensin II and renin levels, its effect on plasma aldosterone levels is often described as minimal or some decrease. hres.camims.comhres.ca
Pharmacodynamic Modulation of Vascular Physiology
The antagonism of AT1 receptors by olmesartan results in significant pharmacodynamic effects on vascular physiology. The primary effect is vasodilation due to the blockade of angiotensin II-induced vasoconstriction in vascular smooth muscle. nih.govpfizer.compatsnap.com This leads to a reduction in peripheral vascular resistance and consequently, a lowering of arterial blood pressure. nih.govpatsnap.com Beyond blood pressure reduction, olmesartan has been shown to have vasoprotective properties. nih.gov These include improvements in endothelial function and reductions in vascular inflammation. nih.gov Research suggests that olmesartan can suppress NADPH oxidase activation, reducing reactive oxygen species (ROS) production and mitigating oxidative stress in vascular tissues. thieme-connect.com These effects contribute to the prevention of lipid peroxidation and the maintenance of cellular membrane integrity. thieme-connect.com Furthermore, studies in animal models suggest that olmesartan can selectively reduce renal vascular resistance, indicating that vasodilation in the renal vascular bed plays a role in its antihypertensive action. nih.gov
Pharmacokinetic Conversion and Disposition of Olmesartan Medoxomil
Olmesartan medoxomil is administered orally as a prodrug. drugbank.comnih.govpfizer.com Its pharmacokinetic profile is characterized by rapid absorption and conversion to the active metabolite, olmesartan. drugbank.compfizer.compatsnap.com
Prodrug Activation and Metabolite Formation
Following oral administration, olmesartan medoxomil undergoes rapid and complete bioactivation through ester hydrolysis during absorption from the gastrointestinal tract. drugbank.comhres.catga.gov.aupfizer.compatsnap.comhres.canih.gov This hydrolysis cleaves the medoxomil moiety, releasing the pharmacologically active compound, olmesartan. drugbank.comnih.govpfizer.compatsnap.comnih.gov The conversion is so efficient that intact olmesartan medoxomil is typically not detected in plasma or excreta. tga.gov.aunih.gov The medoxomil moiety is subsequently cleared rapidly by further metabolism and excretion. nih.gov The bioactivation of olmesartan medoxomil in humans is primarily attributed to carboxymethylenebutenolidase homolog (CMBL), located in the intestine and liver, and also involves paraoxonase 1 (PON1) in human plasma. caymanchem.comscirp.orgnih.gov The active metabolite, olmesartan, does not appear to undergo significant further metabolism. drugbank.comhres.catga.gov.auhres.canih.gov Olmesartan is primarily eliminated unchanged, with approximately 35% to 50% recovered in urine and the remainder eliminated in feces via bile. tga.gov.aumims.comhres.canih.gov
Data Tables
| Pharmacokinetic Parameter | Value | Source |
| Mean Absolute Bioavailability | Approximately 26% (25.6% - 28.6%) | drugbank.comtga.gov.aupfizer.comnih.gov |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours (typically ~2 hours) | drugbank.comtga.gov.aupfizer.comnih.gov |
| Plasma Protein Binding | Approximately 99% | drugbank.compfizer.commims.com |
| Terminal Elimination Half-life | Approximately 10-15 hours (typically 13 hours) | hres.catga.gov.aumims.comnih.gov |
| Renal Clearance | 0.5-0.7 L/h | hres.canih.gov |
| Total Plasma Clearance | Typically 1.3 L/h | tga.gov.auhres.ca |
| Excretion (Urine) | 35-50% of absorbed dose (unchanged) | tga.gov.aumims.comhres.ca |
| Excretion (Feces via Bile) | Remainder of absorbed dose (unchanged) | tga.gov.aumims.comhres.ca |
Systemic Exposure and Elimination Pathways
Following oral administration, olmesartan medoxomil undergoes rapid and complete hydrolysis in the gastrointestinal tract to form the pharmacologically active entity, olmesartan. drugbank.compfizer.comnih.govtga.gov.auwikipedia.orgmims.comunboundmedicine.commhmedical.com This conversion occurs during the absorption process, resulting in the absence of detectable intact olmesartan medoxomil in plasma or excreta. nih.govtga.gov.au The mean absolute bioavailability of olmesartan after oral administration of olmesartan medoxomil tablets is approximately 26%. tga.gov.aumims.comunboundmedicine.commhmedical.comnih.govchemicalbook.com Peak plasma concentrations (Cmax) of olmesartan are typically achieved within 1 to 3 hours post-dosing. nih.govtga.gov.aumims.comchemicalbook.com The presence of food has been observed to have minimal impact on the bioavailability of olmesartan. tga.gov.aunih.gov Systemic exposure, as measured by Cmax and area under the plasma concentration-time curve (AUC), increases in an approximately linear manner with single or multiple oral doses up to 80 mg; however, the increase becomes less than proportional at higher doses. nih.govtga.gov.au
Olmesartan exhibits a high degree of plasma protein binding, approximately 99%. drugbank.compfizer.comtga.gov.aumims.comunboundmedicine.commhmedical.com It does not significantly partition into red blood cells. drugbank.comtga.gov.aunih.gov The volume of distribution is relatively low, ranging from approximately 16 to 29 liters following intravenous administration. pfizer.comnih.govtga.gov.aumims.comnih.govchemicalbook.com Studies in animals indicate poor penetration across the blood-brain barrier. pfizer.comtga.gov.aunih.gov Olmesartan has been shown to cross the placental barrier and distribute into milk in rats. pfizer.comtga.gov.auunboundmedicine.commhmedical.com
Metabolism of olmesartan beyond its conversion from the medoxomil prodrug is negligible. pfizer.comnih.govtga.gov.aumims.comunboundmedicine.commhmedical.com No significant metabolites of olmesartan have been identified in humans. chemicalbook.com The metabolic pathway of olmesartan does not involve the cytochrome P450 enzyme system, suggesting a low propensity for metabolic drug interactions with agents metabolized by these enzymes. pfizer.comnih.govnih.gov
The elimination of olmesartan follows a biphasic pattern. nih.gov It is cleared from the body via a dual elimination route, involving both renal and biliary excretion. drugbank.compfizer.comnih.govtga.gov.aumims.comunboundmedicine.commhmedical.comnih.govchemicalbook.comnih.gov Approximately 30% to 50% of the systemically absorbed dose is excreted unchanged in the urine, with the remaining portion eliminated in the feces via the bile. pfizer.comnih.govtga.gov.aumims.comunboundmedicine.commhmedical.comnih.govchemicalbook.com The terminal elimination half-life (T1/2) of olmesartan is typically between 10 and 15 hours. drugbank.compfizer.comnih.govtga.gov.aumims.comunboundmedicine.commhmedical.comnih.gov Steady-state plasma concentrations are generally attained within 3 to 5 days of repeated daily dosing. pfizer.comnih.govtga.gov.aunih.gov The total plasma clearance of olmesartan is approximately 1.3 L/h, while the renal clearance is in the range of 0.5 to 0.7 L/h. drugbank.compfizer.comnih.govtga.gov.au Renal clearance has been observed to be independent of the administered dose. nih.govtga.gov.au
Pharmacokinetic Parameters of Olmesartan
Pharmacokinetics in Special Populations
Age can influence the pharmacokinetics of olmesartan. In elderly patients (65-75 years old), the AUC at steady state has been reported to be increased by approximately 33% compared to younger individuals, which corresponds to a reduction in renal clearance of about 30%. pfizer.comtga.gov.au
Renal impairment leads to elevated serum concentrations of olmesartan. In patients with severe renal impairment (creatinine clearance <20 mL/min or <30 mL/min depending on the source), the AUC after repeated dosing can be approximately tripled compared to subjects with normal renal function. pfizer.comtga.gov.au The pharmacokinetics of olmesartan in patients undergoing hemodialysis have not been extensively studied. pfizer.comtga.gov.au
Moderate hepatic impairment has been shown to increase the mean AUC of olmesartan by about 48% to 60% compared with healthy controls after a single oral dose. pfizer.com
Amlodipine Besilate: Pharmacological Profile As a Dihydropyridine Calcium Channel Blocker
Classification and Structural Features of Amlodipine (B1666008) Besilate
Amlodipine besilate is a synthetic dihydropyridine (B1217469) calcium channel blocker. scribd.comnih.gov It is a salt form of amlodipine, combined with benzenesulfonic acid. nih.gov Amlodipine belongs to the dihydropyridine class of calcium antagonists, known for their selectivity for peripheral blood vessels. drugbank.comnih.govnih.govdrugbank.com This class of drugs is associated with a lower incidence of myocardial depression and cardiac conduction abnormalities compared to other calcium channel blockers. drugbank.comnih.govdrugbank.com
The chemical name for amlodipine besilate is 3-Ethyl-5-methyl (±)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate, monobenzenesulphonate. rxlist.com It is a white crystalline powder that is slightly soluble in water and sparingly soluble in ethanol. rxlist.comfda.gov The molecular weight of amlodipine besilate is 567.1. rxlist.comfda.govndmctsgh.edu.tw
Molecular Mechanism of Action: L-Type Voltage-Dependent Calcium Channel Inhibition
Amlodipine functions as a calcium ion influx inhibitor, also known as a slow-channel blocker or calcium ion antagonist. fda.govndmctsgh.edu.twhres.ca Its therapeutic effect is primarily related to its specific cellular action of selectively inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells. fda.govndmctsgh.edu.twhres.ca Amlodipine targets voltage-dependent L-type calcium channels. drugbank.comnih.govpharmgkb.orgnih.govpatsnap.comtocris.com
Interaction with Dihydropyridine and Non-Dihydropyridine Binding Sites
Experimental studies suggest that amlodipine binds to both dihydropyridine and non-dihydropyridine binding sites located on cell membranes. drugbank.comnih.govfda.govndmctsgh.edu.twhres.ca Within the physiologic pH range, amlodipine is an ionized compound (pKa=8.6), and its kinetic interaction with the calcium channel receptor is characterized by a gradual rate of association and dissociation with the receptor binding site, resulting in a gradual onset of effect. fda.govndmctsgh.edu.tw
Impact on Transmembrane Calcium Ion Influx
The contractile processes of both cardiac and vascular smooth muscle are dependent on the movement of extracellular calcium ions into these cells through specific ion channels. drugbank.comfda.govndmctsgh.edu.twhres.ca Amlodipine inhibits this calcium ion influx across cell membranes selectively. drugbank.comfda.govndmctsgh.edu.twhres.ca It exerts a greater inhibitory effect on vascular smooth muscle cells compared to cardiac muscle cells. drugbank.comnih.govfda.govndmctsgh.edu.twhres.cawikipedia.org This inhibition of calcium influx reduces the amount of intracellular calcium. nih.govpatsnap.com
Pharmacodynamic Effects on Smooth Muscle Contractility and Vasodilation
By blocking calcium ion influx into vascular smooth muscle cells, amlodipine reduces intracellular calcium concentration. nih.govpatsnap.com This reduced calcium prevents the activation of myosin light chain kinase (MLCK), an enzyme essential for muscle contraction. patsnap.com The inhibition of MLCK leads to decreased phosphorylation of myosin light chains, resulting in muscle relaxation. patsnap.com
Amlodipine is considered a peripheral arterial vasodilator that acts directly on vascular smooth muscle. drugbank.comfda.govndmctsgh.edu.tw This direct action causes a reduction in peripheral vascular resistance, leading to a decrease in blood pressure. drugbank.comfda.govndmctsgh.edu.twhres.canih.govwikipedia.org Amlodipine also dilates peripheral arterioles, which reduces the total peripheral resistance (afterload) against which the heart works. ndmctsgh.edu.twhres.ca This unloading of the heart reduces myocardial energy consumption and oxygen requirements. ndmctsgh.edu.twhres.ca Furthermore, amlodipine has been shown to block constriction and restore blood flow in coronary arteries and arterioles. fda.govpatsnap.com
Pharmacokinetic Disposition of Amlodipine Besilate
Amlodipine is well absorbed after oral administration. drugbank.comfda.govndmctsgh.edu.twnih.govwikipedia.org Peak plasma concentrations are typically achieved between 6 and 12 hours post-dose. drugbank.comfda.govndmctsgh.edu.twnih.govmims.com
Absorption Characteristics and Bioavailability
Amlodipine is slowly and almost completely absorbed from the gastrointestinal tract. drugbank.com The absolute bioavailability of amlodipine has been estimated to be between 64% and 90%. drugbank.comfda.govndmctsgh.edu.twnih.govwikipedia.orgmims.com Food does not significantly alter the bioavailability of amlodipine. drugbank.comfda.govndmctsgh.edu.twnih.gov Steady-state plasma levels are generally achieved after 7 to 8 days of consecutive daily dosing. drugbank.comfda.govnih.gov Amlodipine has high plasma protein binding, approximately 93% to 98%. drugbank.comfda.govndmctsgh.edu.twnih.govwikipedia.org
Metabolic Pathways and Clearance Mechanisms
Amlodipine is extensively metabolized in the liver to inactive metabolites fda.govnih.govhres.cagetzpharma.com. The primary metabolic pathway involves oxidation of the dihydropyridine ring, primarily mediated by the cytochrome P450 (CYP) system, specifically the CYP3A4 isoenzyme hres.canih.govhres.caeuropa.euontosight.ai. Subsequent oxidation steps yield a variety of inactive pyridine (B92270) metabolites europa.euwikipedia.org.
Following metabolism, amlodipine and its metabolites are primarily excreted via the urine. Approximately 60% of an administered dose is recovered in the urine as inactive metabolites, while about 10% is excreted as the unchanged parent compound medsafe.govt.nzfda.govnih.govhres.cagetzpharma.comontosight.ai. Elimination from the plasma is characterized by a biphasic pattern with a terminal elimination half-life typically ranging from 30 to 50 hours medsafe.govt.nzfda.govnih.govhres.cagetzpharma.comdrugbank.com. Steady-state plasma concentrations are generally achieved after 7 to 8 days of consecutive daily dosing medsafe.govt.nzfda.govnih.govhres.cagetzpharma.comdrugbank.com. Amlodipine has a large volume of distribution, estimated to be around 21 L/kg, and is highly bound to plasma proteins, approximately 93% to 98% in hypertensive patients medsafe.govt.nzfda.govnih.govhres.cagetzpharma.comeuropa.euontosight.aidrugbank.com.
Total body clearance has been calculated as approximately 7 ± 1.3 ml/min/kg in healthy volunteers drugbank.com.
Sevikar Olmesartan Medoxomil and Amlodipine Besilate : a Dual Fixed Dose Combination
Rationale for Combined Angiotensin II Receptor Blockade and Calcium Channel Modulation
The combination of an ARB and a CCB like olmesartan (B1677269) medoxomil and amlodipine (B1666008) besilate is considered a rational approach for antihypertensive therapy due to their complementary mechanisms of action. tga.gov.au Hypertension is a multifactorial condition, and targeting different pathways involved in blood pressure regulation can lead to a more effective reduction in blood pressure compared to monotherapy. saudijournals.comnih.govnih.gov ARBs primarily act on the renin-angiotensin-aldosterone system (RAAS), while CCBs primarily affect calcium influx into vascular smooth muscle cells. pfizer.comwikipedia.orgpatsnap.compatsnap.com Combining these agents allows for a broader and more potent antihypertensive effect. pfizer.comresearchgate.net Additionally, one agent in the combination may help to counteract some of the side effects associated with the other, such as the peripheral edema sometimes seen with dihydropyridine (B1217469) CCBs. nih.govresearchgate.net
Synergistic Pharmacodynamic Interactions of Olmesartan Medoxomil and Amlodipine Besilate
The combination of olmesartan medoxomil and amlodipine besilate demonstrates synergistic pharmacodynamic interactions, resulting in enhanced blood pressure lowering. researchgate.net This synergy arises from their distinct yet complementary mechanisms of action. tga.gov.au
Complementary Mechanisms in Arterial Pressure Regulation
Olmesartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan, during absorption. ndmctsgh.edu.twpatsnap.compatsnap.com Olmesartan is a selective AT1 receptor antagonist that blocks the vasoconstricting and aldosterone-secreting effects of angiotensin II by preventing its binding to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland. pfizer.compatsnap.compatsnap.comnih.govdrugbank.comwebmd.com This blockade leads to vasodilation and a reduction in aldosterone (B195564) production, which in turn decreases sodium and water retention. patsnap.compatsnap.comdrugbank.com
Amlodipine besilate is a long-acting dihydropyridine calcium channel blocker. wikipedia.orgpatsnap.comnih.govfda.govpediatriconcall.commedicines.org.uk It inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells, with a greater effect on vascular smooth muscle. wikipedia.orgpatsnap.comfda.govpediatriconcall.commedicines.org.uk This inhibition of calcium influx causes vasodilation, particularly in peripheral arterioles, leading to a reduction in peripheral vascular resistance and consequently lower blood pressure. wikipedia.orgpatsnap.comfda.govpediatriconcall.commedicines.org.ukmybiosource.com
The complementary nature of their actions lies in targeting different key regulatory systems of blood pressure: the RAAS by olmesartan and calcium channels in vascular smooth muscle by amlodipine. pfizer.comtga.gov.au Olmesartan blocks the effects of angiotensin II, a potent vasoconstrictor, while amlodipine directly relaxes blood vessels. pfizer.comwikipedia.orgpatsnap.compatsnap.compatsnap.com This dual blockade provides a more comprehensive approach to lowering blood pressure. saudijournals.com
Molecular and Cellular Basis of Combined Therapeutic Efficacy
At the molecular and cellular level, the combined efficacy stems from the specific targets of each compound. Olmesartan's active form, olmesartan, competes with angiotensin II for binding to the AT1 receptor. patsnap.comnih.govdrugbank.com This prevents angiotensin II-mediated signaling pathways that lead to vasoconstriction and aldosterone release. patsnap.comdrugbank.com Amlodipine, on the other hand, interacts with L-type calcium channels on the cell membranes of vascular smooth muscle. patsnap.comnih.govfda.govpediatriconcall.com By blocking these channels, it reduces the influx of extracellular calcium, which is essential for muscle contraction. wikipedia.orgpatsnap.comfda.govpediatriconcall.com The combined effect is a more pronounced relaxation of blood vessels and a reduction in blood volume (due to reduced aldosterone), leading to a greater decrease in arterial pressure than either agent alone. pfizer.comresearchgate.net
Research findings support the synergistic effects. Studies have shown that the combination therapy results in significantly greater reductions in both systolic and diastolic blood pressure compared to monotherapy with either olmesartan or amlodipine at equivalent doses. saudijournals.comnih.govnih.govresearchgate.netthieme-connect.com For example, one study reported mean changes from baseline in seated diastolic blood pressure ranging from -14.0 to -19.0 mmHg with the combination (5+20 mg and 10+40 mg doses), compared to -9.4 mmHg with amlodipine 5 mg and -12.7 mmHg with amlodipine 10 mg, and -8.3 mmHg with olmesartan 10 mg, -9.2 mmHg with olmesartan 20 mg, and -10.2 mmHg with olmesartan 40 mg (P < 0.001 for all comparisons vs combination treatment). nih.gov
Pharmacokinetic Evaluation of the Fixed-Dose Combination
Pharmacokinetic studies are crucial to evaluate how the body absorbs, distributes, metabolizes, and excretes the active components when administered together in a fixed-dose combination compared to when they are given separately.
Assessment of Bioequivalence between Co-Formulated and Individual Components
Studies have demonstrated that the fixed-dose combination of amlodipine and olmesartan medoxomil is bioequivalent to the co-administration of the individual components in separate dosage forms. nih.govtandfonline.comresearchgate.netcbg-meb.nl Bioequivalence indicates that the rate and extent of absorption of each active ingredient from the fixed-dose combination tablet are similar to those from the individual tablets when given concurrently. tandfonline.comresearchgate.net
For instance, a study involving a fixed-dose combination tablet of amlodipine/olmesartan medoxomil 10/40 mg showed peak plasma concentrations of amlodipine and olmesartan of 7.6 ng/mL and 833.3 ng/mL, respectively, with corresponding area under the plasma concentration-time curve (AUC) values of 424.8 ng·h/mL and 5,374.2 ng·h/mL. tandfonline.com These values were comparable to those obtained when amlodipine 10 mg and olmesartan medoxomil 40 mg were administered as separate dosage forms (7.4 ng/mL and 810.3 ng/mL for peak plasma concentrations, and 410.9 ng·h/mL and 5,418.6 ng·h/mL for AUC, respectively). researchgate.net The 90% confidence intervals for the ratios of the pharmacokinetic parameters (Cmax and AUC) were within the generally accepted bioequivalence range, confirming that the fixed-dose combination is bioequivalent to the concomitant administration of the individual components. researchgate.netcbg-meb.nl
Data Table: Bioequivalence Data (Example based on reported findings)
| Analyte | Formulation | Peak Plasma Concentration (Cmax) (ng/mL) | AUC (ng·h/mL) |
| Amlodipine | Fixed-Dose Combination | 7.6 | 424.8 |
| Amlodipine | Individual Components | 7.4 | 410.9 |
| Olmesartan | Fixed-Dose Combination | 833.3 | 5374.2 |
| Olmesartan | Individual Components | 810.3 | 5418.6 |
The pharmacokinetics of olmesartan and amlodipine are dose proportional across different strengths of the fixed combination tablets, allowing for extrapolation of bioequivalence findings to other strengths based on composition. cbg-meb.nl
Mechanisms of Potential Drug-Drug Interactions within the Combination
While the fixed-dose combination is designed to be pharmacokinetically compatible, it is important to consider potential drug-drug interactions, both between the components themselves and with other co-administered medications.
Regarding the interaction between olmesartan medoxomil and amlodipine besilate within the combination, studies have indicated that no significant pharmacokinetic drug-drug interactions occur when they are co-administered. nih.govtandfonline.comresearchgate.net This suggests that the presence of one drug does not significantly alter the absorption, metabolism, or excretion of the other.
However, potential interactions with other drugs are primarily related to the individual components. Olmesartan is processed in the liver and excreted via the kidney and bile duct. wikipedia.org Amlodipine is extensively metabolized by the liver, primarily via CYP3A4, and has a long elimination half-life. nih.govfda.govmims.com
Potential drug interactions with olmesartan medoxomil include:
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Co-administration with ARBs like olmesartan may lead to a deterioration of renal function, particularly in vulnerable patients, and can attenuate the antihypertensive effect. drugs.comdrugs.com
Dual blockade of the RAAS: Combining olmesartan with other agents that block the RAAS (e.g., ACE inhibitors, aliskiren) is generally not recommended due to increased risks of hypotension, hyperkalemia, and renal impairment. drugs.commedscape.commedscape.com
Lithium: ARBs can increase serum lithium concentrations and toxicity. drugs.commedscape.commedscape.com
Colesevelam (B1170362) hydrochloride: Concurrent administration can reduce the systemic exposure of olmesartan; administering olmesartan at least 4 hours before colesevelam hydrochloride can mitigate this interaction. drugs.com
Potential drug interactions with amlodipine besilate include:
CYP3A4 Inhibitors: Co-administration with moderate or strong CYP3A4 inhibitors can increase systemic exposure to amlodipine, potentially requiring dose reduction. drugs.com
CYP3A4 Inducers: Co-administration with CYP3A4 inducers can decrease systemic exposure to amlodipine. medscape.com
Simvastatin (B1681759): Amlodipine can increase the systemic exposure of simvastatin; the dose of simvastatin should be limited in patients taking amlodipine. drugs.commedscape.com
Immunosuppressants (e.g., cyclosporine, tacrolimus): Amlodipine may increase the systemic exposure of these drugs, requiring monitoring of trough blood levels. drugs.com
Grapefruit juice: May slightly increase amlodipine plasma concentrations due to CYP3A4 inhibition in the gut wall, although the clinical significance is uncertain. drugs.com
These potential interactions highlight the importance of considering a patient's complete medication regimen when prescribing the fixed-dose combination.
Preclinical Research Methodologies for Dual Combination Assessment
Preclinical research involving the combination of olmesartan medoxomil and amlodipine besilate utilizes various in vitro and in vivo models to assess their combined target engagement, cellular responses, and synergistic pharmacological activity. These studies are crucial for understanding the mechanisms underlying the combination's efficacy and its potential effects beyond simple blood pressure lowering.
In Vitro Models for Combined Target Engagement and Cellular Responses
In vitro studies provide insights into the direct effects of olmesartan and amlodipine on cellular processes and their interaction at the molecular level. Olmesartan, as an AT1 receptor antagonist, inhibits the effects of angiotensin II. Amlodipine, as a calcium channel blocker, affects calcium influx into cells.
Research has explored the anti-inflammatory potential of this combination using in vitro models. Studies have shown that both olmesartan and amlodipine can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammatory responses. dovepress.comresearchgate.net Angiotensin II is known to activate NF-κB, and AT1 receptor blockers like olmesartan can inhibit this activation. dovepress.com Similarly, dihydropyridine calcium channel antagonists like amlodipine have been shown to have comparable effects on inhibiting NF-κB activation. dovepress.com
Electrophoretic mobility shift assays (EMSAs) are an example of an in vitro method used to detect the DNA-binding activity of transcription factors like NF-κB in tissue samples. dovepress.comresearchgate.net Studies using this technique on aortic tissue have demonstrated a significant reduction in NF-κB DNA-binding activity following treatment with olmesartan, amlodipine, and their combination. dovepress.comresearchgate.net While both monotherapies showed inhibition, there was a trend towards a more intense downregulation of NF-κB with the combined treatment, although this did not always reach statistical significance in all in vitro assessments. researchgate.net
In Vivo Animal Models for Synergistic Pharmacological Activity
In vivo studies using animal models are essential for evaluating the synergistic pharmacological activity of the olmesartan medoxomil and amlodipine combination in a complex biological system. These models allow for the assessment of the combined effects on blood pressure, vascular function, and organ protection.
Various rat and dog models have been used to demonstrate the dose-dependent antihypertensive effects of oral olmesartan medoxomil. nih.govresearchgate.net Studies in spontaneously hypertensive rats and normotensive dogs have indicated that intravenous olmesartan selectively reduces renal vascular resistance, suggesting a significant contribution of renal vasodilation to its antihypertensive action. nih.govresearchgate.net
Preclinical studies have also investigated the impact of the olmesartan-amlodipine combination on the progression of atherosclerosis, a chronic inflammatory disease of the arteries. A study using apolipoprotein E-deficient (ApoE-/-) mice, a model of advanced atherosclerosis, investigated the effects of olmesartan medoxomil, amlodipine besilate, and their combination on atherosclerotic lesion size and composition. dovepress.comresearchgate.net
In this model, treatment with the combination of olmesartan medoxomil and amlodipine besilate led to a significant reduction in atherosclerotic lesion size in the innominate artery compared to the control group. dovepress.comresearchgate.net
| Treatment Group | Mean Lesion Size (µm²) | Standard Error (µm²) | Number of Animals (n) | p-value (vs Control) |
| Control | 177,502 | 10,814 | 9 | - |
| Olmesartan Medoxomil/Amlodipine Besilate Combination | 122,277 | 6,795 | 14 | <0.001 |
| Amlodipine Besilate Alone | ~160,000 (trend) | - | 5 | Not significant |
Data based on findings in ApoE-/- mice model of advanced atherosclerosis. dovepress.comresearchgate.net
While amlodipine besilate alone showed a trend towards a decrease in lesion size, it did not reach statistical significance in this particular study. dovepress.comresearchgate.net The observed attenuation of atherosclerotic lesion progression by the combination therapy in this in vivo model suggests potential anti-inflammatory mechanisms at play, supporting the hypothesis that targeting the renin-angiotensin system and calcium channels can influence atheroprogression beyond blood pressure reduction. dovepress.comresearchgate.net
Sevikar Hct Olmesartan Medoxomil, Amlodipine Besilate, and Hydrochlorothiazide : a Triple Fixed Dose Combination
Hydrochlorothiazide (B1673439): Pharmacological Profile as a Thiazide Diuretic
Hydrochlorothiazide (HCTZ) is a widely used thiazide-type diuretic that exerts its effects primarily on the kidneys. It is indicated for the treatment of hypertension and edema caused by various conditions, including congestive heart failure, liver disease, and kidney disorders. mayoclinic.orgyashodahospitals.com Thiazides have been a reliable class of antihypertensive diuretics for over 60 years and have been shown to reduce major cardiovascular events. nih.gov
Mechanism of Action: Inhibition of Sodium Chloride Cotransporter (SLC12A3)
The primary mechanism of action of hydrochlorothiazide involves the inhibition of the sodium chloride cotransporter (NCC), also known as Solute Carrier Family 12 Member 3 (SLC12A3). nih.govdrugbank.compharmgkb.orgmedicaldialogues.in This transporter is located on the apical membrane of the epithelial cells in the distal convoluted tubules of the nephron. nih.govpharmgkb.org The distal convoluted tubule is responsible for reabsorbing approximately 5% to 10% of the filtered sodium. nih.govpharmgkb.org
Normally, the SLC12A3 cotransporter facilitates the coupled reabsorption of sodium and chloride ions from the tubular lumen into the epithelial cells. drugbank.compharmgkb.org This process is driven by a sodium gradient maintained by the sodium-potassium ATPase pump on the basolateral membrane, which transports sodium out of the cell and into the interstitium. nih.govdrugbank.compharmgkb.org
By inhibiting SLC12A3, hydrochlorothiazide reduces the reabsorption of sodium and chloride in the distal convoluted tubule. nih.govdrugbank.compharmgkb.orgmedicaldialogues.in This inhibition increases the concentration of sodium and water that remains in the tubular lumen and is delivered to the collecting ducts. nih.govmedicaldialogues.in
Renal Tubular Effects and Electrolyte Transport Modulation
The inhibition of the sodium chloride cotransporter by hydrochlorothiazide leads to several effects on renal tubular function and electrolyte transport. The increased delivery of sodium and water to the collecting ducts results in increased urinary excretion of sodium (natriuresis) and water (diuresis). nih.govmedicaldialogues.inwikipedia.org
Furthermore, the increased sodium load in the collecting ducts promotes increased exchange of sodium for potassium and hydrogen ions, mediated by the epithelial sodium channels (ENaC) and the sodium-potassium ATPase, under the influence of aldosterone (B195564). nih.govmedicaldialogues.incvpharmacology.com This can lead to increased excretion of potassium and hydrogen ions, potentially resulting in hypokalemia and metabolic alkalosis with continued use and sodium depletion. medicaldialogues.incvpharmacology.comfda.govpediatriconcall.com
Hydrochlorothiazide also influences the renal handling of other electrolytes. It decreases the excretion of calcium, which can lead to increased serum calcium levels. nih.govfda.govpediatriconcall.com Conversely, it may increase the excretion of magnesium. nih.govfda.govdrugs.com
Influence on Fluid Balance and Vascular Resistance
The diuretic and natriuretic effects of hydrochlorothiazide lead to a reduction in body fluid volume and, consequently, a decrease in cardiac output. medicaldialogues.inwikipedia.orgfda.gov This initial volume depletion contributes to the acute blood pressure-lowering effect. nih.gov
With chronic administration, while plasma volume may return towards normal, hydrochlorothiazide has been shown to sustain blood pressure reduction by causing vasodilation and reducing peripheral vascular resistance. nih.govmedicaldialogues.inwikipedia.orgfda.gov The exact mechanism underlying this peripheral vasodilation is not fully understood. nih.govmedicaldialogues.infda.gov However, studies suggest it may involve a direct action on vascular smooth muscle, potentially by opening calcium-activated potassium channels, leading to hyperpolarization and relaxation of the smooth muscle cells. ahajournals.orgahajournals.orgahajournals.org This vascular effect may occur independently of its renal actions. ahajournals.orgahajournals.org
Complex Pharmacodynamic Interactions in Triple Fixed-Dose Therapy
The combination of Olmesartan (B1677269) Medoxomil, Amlodipine (B1666008) Besilate, and Hydrochlorothiazide in a single formulation leverages the distinct pharmacological profiles of each agent to provide comprehensive blood pressure control. Olmesartan Medoxomil is an angiotensin II receptor blocker (ARB), Amlodipine Besilate is a dihydropyridine (B1217469) calcium channel blocker (CCB), and Hydrochlorothiazide is a thiazide diuretic. geneesmiddeleninformatiebank.nlnps.org.aupsu.edu
Integration of Renin-Angiotensin System Modulation, Calcium Channel Blockade, and Diuresis
The triple combination integrates three primary mechanisms involved in blood pressure regulation:
Renin-Angiotensin System (RAS) Modulation: Olmesartan Medoxomil, as a prodrug converted to the active metabolite olmesartan, selectively blocks the angiotensin II type 1 (AT1) receptor. geneesmiddeleninformatiebank.nlnps.org.auwikipedia.orgnih.govresearchgate.net Angiotensin II is a potent vasoconstrictor and stimulates aldosterone secretion, which promotes sodium and water reabsorption. geneesmiddeleninformatiebank.nlresearchgate.net By blocking the AT1 receptor, olmesartan inhibits these effects, leading to vasodilation and reduced aldosterone-mediated sodium and water retention. geneesmiddeleninformatiebank.nlnih.govresearchgate.net
Calcium Channel Blockade: Amlodipine Besilate is a calcium channel blocker that inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. nps.org.aufishersci.cawikipedia.orgfishersci.caherts.ac.uk This reduces the contractility of vascular smooth muscle, leading to vasodilation and a decrease in peripheral vascular resistance. nps.org.au It also reduces calcium influx into cardiac cells, affecting heart rate and contractility, although its primary effect at therapeutic doses is on vascular smooth muscle.
Diuresis: Hydrochlorothiazide, as discussed, induces diuresis and natriuresis by inhibiting the sodium chloride cotransporter in the distal convoluted tubule. nih.govdrugbank.compharmgkb.orgmedicaldialogues.in This reduces plasma volume and contributes to the reduction in blood pressure. nih.govmedicaldialogues.inwikipedia.orgfda.gov
The combination of these three agents targets different pathways, providing a more comprehensive approach to lowering blood pressure compared to monotherapy or dual therapy. geneesmiddeleninformatiebank.nlpsu.edudroracle.aidaiichisankyo.usmanagedhealthcareexecutive.com
Additive and Potentially Synergistic Effects on Hemodynamic Parameters
The combination of Olmesartan Medoxomil, Amlodipine Besilate, and Hydrochlorothiazide is designed to produce additive and potentially synergistic effects on hemodynamic parameters, resulting in greater blood pressure reduction. geneesmiddeleninformatiebank.nldroracle.ai
The ARB component (olmesartan) counteracts the activation of the RAS that can be stimulated by diuretic therapy. ahajournals.org The CCB component (amlodipine) provides vasodilation, complementing the volume-reducing effects of the diuretic. nps.org.au The diuretic component (hydrochlorothiazide) reduces fluid volume, which can enhance the effects of the other two agents. nih.govmedicaldialogues.inwikipedia.orgfda.gov
Studies have shown that the triple combination therapy leads to significantly greater reductions in blood pressure compared to the corresponding dual combination therapies. daiichisankyo.usmanagedhealthcareexecutive.com For instance, a study demonstrated that the triple combination of olmesartan medoxomil/amlodipine/hydrochlorothiazide resulted in significantly greater mean reductions in blood pressure compared to dual combinations. daiichisankyo.usmanagedhealthcareexecutive.com At week 12, the triple combination (40/10/25 mg) showed mean reductions of 37.1/21.8 mmHg, while dual components ranged from 27.5 to 30.0/15.1-18.0 mmHg (P<0.0001). daiichisankyo.us This additive or synergistic effect contributes to a higher percentage of patients achieving target blood pressure goals. droracle.aidaiichisankyo.usmanagedhealthcareexecutive.com
While the precise nature of the interaction (additive vs. synergistic) can be complex to quantify definitively across all parameters, the clinical evidence supports that combining agents with these distinct mechanisms provides enhanced blood pressure control. geneesmiddeleninformatiebank.nlpsu.edudroracle.aidaiichisankyo.usmanagedhealthcareexecutive.com The complementary actions of RAS inhibition, calcium channel blockade, and diuresis address multiple factors contributing to hypertension, leading to improved hemodynamic outcomes. psu.edu
Here is a data table summarizing representative blood pressure reduction findings from a study comparing triple therapy to dual therapies:
| Treatment Group (Olmesartan/Amlodipine/HCTZ mg) | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| 40/10/25 | 37.1 daiichisankyo.us | 21.8 daiichisankyo.us |
| Dual Components (Range) | 27.5 - 30.0 daiichisankyo.us | 15.1 - 18.0 daiichisankyo.us |
This table illustrates the magnitude of the enhanced blood pressure reduction observed with the triple combination compared to dual therapies.
Pharmacokinetic Considerations for Triple Component Formulations
The pharmacokinetic profiles of olmesartan medoxomil, amlodipine, and hydrochlorothiazide have been investigated when administered individually and in combination. Studies have shown that the pharmacokinetics of the three components are generally not significantly altered when they are co-administered in a triple fixed-dose formulation compared to their administration as separate tablets or in dual combinations. tga.gov.aufda.govndmctsgh.edu.twndmctsgh.edu.tw
Following oral administration of Sevikar HCT, olmesartan medoxomil is rapidly and completely hydrolyzed to its active metabolite, olmesartan, in the gastrointestinal tract. wikipedia.orgmims.commims.comdawalifesciences.com Peak plasma concentrations of olmesartan are typically reached within 1-2 hours. mims.commims.com Amlodipine is well absorbed, with peak plasma concentrations occurring 6-12 hours post-dose. mims.comdawalifesciences.com Hydrochlorothiazide is also rapidly and well absorbed, reaching peak plasma concentrations approximately 1-5 hours after administration. mims.commims.com
Bioequivalence and Drug Interaction Profiles among Three Active Pharmaceutical Ingredients
Bioequivalence studies have demonstrated that the rate and extent of absorption of olmesartan medoxomil, amlodipine, and hydrochlorothiazide from the triple fixed-dose combination tablets are equivalent to those when the three components are administered as separate tablets or in corresponding dual fixed-dose combinations. tga.gov.auaemps.esgeneesmiddeleninformatiebank.nltga.gov.au This bioequivalence supports the use of the fixed-dose combination as a substitute therapy in patients already controlled on the individual components. aemps.esgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl
Studies investigating potential drug-drug interactions among olmesartan medoxomil, amlodipine, and hydrochlorothiazide when co-administered have generally not reported significant alterations in their pharmacokinetic profiles. fda.govndmctsgh.edu.twndmctsgh.edu.tw For instance, the co-administration of fixed-dose olmesartan/amlodipine with hydrochlorothiazide did not significantly alter the pharmacokinetics of olmesartan or amlodipine. geneesmiddeleninformatiebank.nl Similarly, the pharmacokinetics of olmesartan, amlodipine, and hydrochlorothiazide were found to be dose proportional after administration of different strengths of the triple combination product. geneesmiddeleninformatiebank.nl
While no specific drug interaction studies have been conducted with other drugs and the triple combination product this compound HCT, studies have been performed with the individual components. fda.govndmctsgh.edu.twndmctsgh.edu.tw For example, no significant drug interactions were reported when olmesartan medoxomil was co-administered with digoxin (B3395198) or warfarin (B611796) in healthy volunteers. fda.govndmctsgh.edu.twresearchgate.net In vitro data suggest that amlodipine does not affect the plasma protein binding of digoxin, phenytoin, warfarin, and indomethacin. ndmctsgh.edu.tw Co-administration of amlodipine with cimetidine, digoxin, ethanol, or warfarin did not significantly alter their pharmacokinetics. ndmctsgh.edu.tw However, concomitant use of amlodipine with strong or moderate CYP3A4 inhibitors may increase amlodipine exposure, and CYP3A4 inducers may cause plasma concentration variability. geneesmiddeleninformatiebank.nl Hydrochlorothiazide's absorption can be impaired by the presence of anionic exchange resins like cholestyramine and colestipol. ndmctsgh.edu.tw
Impact on Renal Excretion and Transport Systems
The elimination pathways of the three components of this compound HCT differ. Olmesartan is primarily eliminated via feces (50-65%) and urine (35-50%) as unchanged drug. mims.commims.com Renal clearance of olmesartan is approximately 0.5-0.7 L/h and is independent of dose. dawalifesciences.comresearchgate.net Amlodipine is extensively metabolized by the liver into inactive metabolites, with only about 10% of the parent compound and 60% of metabolites excreted in the urine. mims.comdawalifesciences.com Hydrochlorothiazide is eliminated rapidly by the kidney, with ≥61% excreted as unchanged drug in the urine. mims.comdawalifesciences.commims.com
Renal function can impact the pharmacokinetics of the components. In patients with severe renal impairment (creatinine clearance <30 mL/min), the use of this compound HCT is generally avoided. ndmctsgh.edu.tw Thiazides like hydrochlorothiazide should be used with caution in patients with severe renal disease, as they may precipitate azotemia, and cumulative effects can develop in those with impaired renal function. fda.govndmctsgh.edu.twndmctsgh.edu.tw The pharmacokinetics of amlodipine are not significantly influenced by renal impairment. ndmctsgh.edu.tw While the pharmacokinetics of olmesartan in patients undergoing hemodialysis have not been specifically studied in the context of this compound HCT, studies with olmesartan medoxomil alone indicate that its clearance is reduced in patients with severe renal impairment. ndmctsgh.edu.twresearchgate.net
| Component | Peak Plasma Concentration (approximate) | Bioavailability (approximate) | Primary Excretion Pathway | Elimination Half-life (approximate) |
| Olmesartan | 1-2 hours mims.commims.com | 26% wikipedia.orgmims.commims.com | Feces (50-65%), Urine (35-50%) mims.commims.com | 10-15 hours mims.commims.comdawalifesciences.com |
| Amlodipine | 6-12 hours mims.comdawalifesciences.com | 64-90% mims.com | Urine (10% unchanged, 60% metabolites) mims.comdawalifesciences.com | 30-50 hours mims.comdawalifesciences.com |
| Hydrochlorothiazide | 1-5 hours mims.commims.com | 65-75% mims.com | Urine (≥61% unchanged) mims.comdawalifesciences.commims.com | 6-15 hours mims.comdawalifesciences.commims.com |
Table 1: Summary of Pharmacokinetic Parameters for this compound HCT Components
| Component | PubChem CID |
| Olmesartan Medoxomil | 130881 nih.govwikidata.org |
| Amlodipine Besilate | 60496 fishersci.cafishersci.canih.gov |
| Hydrochlorothiazide | 3639 mims.comguidetopharmacology.orgnih.govuni.lu |
Table 2: PubChem CIDs for this compound HCT Components
Q & A
Basic Research Questions
Q. What experimental designs have been used to evaluate the efficacy of Sevikar in hypertension management, and what are their limitations?
- Answer : Most trials employ randomized, double-blind designs comparing this compound (olmesartan/amlodipine) to monotherapies or placebo. For example, three trials cited in used 24-hour ambulatory blood pressure monitoring (ABPM) to demonstrate sustained efficacy (71–82% trough-to-peak ratios). Limitations include the lack of head-to-head trials comparing this compound to maximum-dose monotherapies (e.g., 10 mg amlodipine), as noted in . Open-label, non-randomized long-term studies () also introduce potential bias, necessitating more rigorous controlled trials.
Q. How does the dual mechanism of this compound (olmesartan + amlodipine) address pathophysiological pathways in hypertension?
- Answer : Olmesartan (angiotensin II receptor blocker) inhibits vasoconstriction and aldosterone secretion, while amlodipine (calcium channel blocker) reduces peripheral vascular resistance via L-type calcium channel blockade. Synergistically, this combination targets both the renin-angiotensin system and vascular smooth muscle tone, improving blood pressure control compared to monotherapy ( ). Clinical data show a 53.5% blood pressure达标率 for this compound 20/5 mg vs. 29.9% for amlodipine 5 mg alone in non-diabetic patients ().
Q. What safety considerations are critical when designing trials involving this compound?
- Answer : Key risks include hypotension (particularly in elderly patients), electrolyte imbalances (e.g., hypokalemia), and contraindications in renal/hepatic impairment ( ). Trials should incorporate regular monitoring of blood pressure, renal function, and electrolytes. For instance, emphasizes dose adjustments in elderly patients due to increased sensitivity to hypotension, while highlights the need for pre-trial exclusion of participants with low baseline potassium or sodium levels.
Advanced Research Questions
Q. How do subgroup analyses (e.g., age, diabetes status) influence the interpretation of this compound’s efficacy?
- Answer : Subgroup analyses from indicate consistent efficacy across age and gender, with similar results in diabetic vs. non-diabetic cohorts. However, a 2022 subgroup study ( ) focusing on elderly patients reported sustained efficacy (49–67% response rate at 1 year) but highlighted the need for stricter blood pressure monitoring due to higher hypotensive risk. Researchers must balance generalizability with population-specific safety protocols.
Q. What methodological challenges arise in analyzing long-term adherence and durability of this compound?
- Answer : Long-term studies (e.g., ’s 1-year open-label trials) face attrition bias and confounding factors like concomitant medications. To address this, researchers should use intention-to-treat (ITT) analysis and adjust for covariates such as comorbidities. ABPM and patient diaries () improve data reliability, but real-world adherence patterns may differ from clinical settings, necessitating pragmatic trial designs.
Q. How can researchers reconcile contradictions in this compound’s reported efficacy across studies?
- Answer : Discrepancies often stem from differences in trial populations or endpoints. For example, reports higher达标率 for this compound 20/5 mg (53.5%) vs. 40/5 mg (50.5%), potentially due to dose-dependent side effects reducing adherence. Meta-analyses should stratify by dosage and adjust for baseline risk factors (e.g., diabetes, age) to clarify efficacy trends.
Q. What gaps exist in current evidence on this compound’s combination therapy, and how can future studies address them?
- Answer : Key gaps include:
- Lack of comparative data against triple therapies (e.g., this compound HCT: olmesartan/amlodipine/hydrochlorothiazide) ( ).
- Limited pharmacoeconomic analyses on cost-effectiveness vs. other ARB/CCB combinations.
Future studies should prioritize head-to-head trials and real-world effectiveness research using adaptive designs to capture heterogeneous patient responses.
Methodological Recommendations
- Data Collection : Use ABPM for 24-hour efficacy assessment () and standardized adverse event reporting (e.g., CONSORT guidelines).
- Statistical Analysis : Employ mixed-effects models to account for longitudinal data variability in long-term studies.
- Ethical Considerations : Explicitly document exclusion criteria (e.g., renal impairment, pregnancy) and monitoring protocols for vulnerable subgroups ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
